molecular formula C14H11N3O3S2 B2567651 2-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3,3-bis(methylthio)acrylonitrile CAS No. 1188304-69-9

2-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3,3-bis(methylthio)acrylonitrile

Cat. No.: B2567651
CAS No.: 1188304-69-9
M. Wt: 333.38
InChI Key: QFFDRIKSWGZKQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3,3-bis(methylthio)acrylonitrile is a useful research compound. Its molecular formula is C14H11N3O3S2 and its molecular weight is 333.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3,3-bis(methylthio)acrylonitrile has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment and antimicrobial properties. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse research findings.

Chemical Structure and Properties

The compound's structure consists of a benzo[d][1,3]dioxole moiety linked to a 1,2,4-oxadiazole ring and a bis(methylthio)acrylonitrile group. The molecular formula is C15H14N4O3S2C_{15}H_{14}N_4O_3S_2, with a molecular weight of approximately 358.42 g/mol.

Anticancer Activity

Recent studies have indicated that compounds related to benzo[d][1,3]dioxole exhibit significant anticancer properties. For instance:

  • Cell Viability Assays : In vitro studies demonstrated that derivatives of benzo[d][1,3]dioxole showed notable cytotoxicity against various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer). The IC50 values for these compounds were reported to be lower than those of standard chemotherapeutics like doxorubicin .
  • Mechanisms of Action : The anticancer mechanisms include:
    • EGFR Inhibition : Compounds inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in tumors.
    • Apoptosis Induction : Assessment via annexin V-FITC assays showed increased apoptosis in treated cells.
    • Cell Cycle Arrest : Analysis indicated that these compounds could induce cell cycle arrest at the G1 phase .

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

  • In Vitro Testing : Research has shown that related compounds possess antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 12.5 to 25 μg/mL .

Study on Anticancer Activity

A specific study evaluated the anticancer effects of a related compound with a similar structure. The results indicated:

Cell LineIC50 (µM)Standard Drug IC50 (µM)
HepG22.387.46
HCT1161.548.29
MCF74.524.56

This data illustrates the superior efficacy of the test compound compared to doxorubicin in certain cell lines .

Study on Antimicrobial Properties

Another study focused on the antimicrobial activity of various benzo[d][1,3]dioxole derivatives:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25

These findings suggest that modifications in the chemical structure can enhance antimicrobial potency .

Properties

IUPAC Name

2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3,3-bis(methylsulfanyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3S2/c1-21-14(22-2)9(6-15)13-16-12(17-20-13)8-3-4-10-11(5-8)19-7-18-10/h3-5H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFFDRIKSWGZKQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=C(C#N)C1=NC(=NO1)C2=CC3=C(C=C2)OCO3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.